molecular formula C17H21ClN2O2 B11953895 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide CAS No. 853312-39-7

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide

Cat. No.: B11953895
CAS No.: 853312-39-7
M. Wt: 320.8 g/mol
InChI Key: MZEXXVGTSOZSMO-UHFFFAOYSA-N
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Description

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide is a synthetic organic compound with a complex structure It features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety linked to a dimethylaminoethyl chain

Properties

CAS No.

853312-39-7

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-[2-(dimethylamino)ethyl]propanamide

InChI

InChI=1S/C17H21ClN2O2/c1-20(2)12-11-19-17(21)10-8-15-7-9-16(22-15)13-3-5-14(18)6-4-13/h3-7,9H,8,10-12H2,1-2H3,(H,19,21)

InChI Key

MZEXXVGTSOZSMO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide typically involves multiple steps. One common approach starts with the preparation of 3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid, which can be synthesized through a series of reactions involving the condensation of 4-chlorobenzaldehyde with furan-2-carboxylic acid, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Furan Ring Formation

Furan derivatives are often synthesized via cyclization reactions. For example, 3-amino-2-aroyl benzofuran derivatives were prepared using a Cs₂CO₃-mediated one-pot method in DMF, combining C–C and C–O bond formation . This approach could be adapted for constructing the furan core in the target compound.

Amide Coupling

The N-(2-(dimethylamino)ethyl) group implies amide coupling. Common methods include:

  • Carbodiimide-mediated activation (e.g., DCC, HATU) to join the propanamide and 2-(dimethylamino)ethylamine.

  • Use of base catalysts (e.g., DBU) for deprotonation and activation .

Substitution Patterns

The 4-chlorophenyl group may be introduced via electrophilic aromatic substitution or through coupling reactions (e.g., Suzuki) during synthesis.

Amide Hydrolysis

Under acidic or basic conditions, the amide bond may undergo hydrolysis to yield the corresponding carboxylic acid and amine:

RCONHR’+H2ORCOOH+NH2R’\text{RCONHR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{NH}_2\text{R'}

This reaction is critical for understanding stability in biological systems.

Furan Ring Reactivity

Furan derivatives are prone to electrophilic substitution. The 4-chlorophenyl substituent may influence reactivity, potentially directing substitution to specific positions. For example, chlorophenyl groups can act as electron-withdrawing groups, deactivating the furan ring .

Dimethylaminoethyl Group Reactivity

The 2-(dimethylamino)ethyl moiety may participate in:

  • Nucleophilic substitutions (e.g., alkylation).

  • Base-mediated deprotonation to form reactive intermediates.

Stability and Degradation

Reaction Type Conditions Products
Amide hydrolysisAcidic/base (HCl, NaOH)Carboxylic acid + amine
Furan oxidationOxidizing agents (e.g., KMnO₄)Furanone derivatives
Dimethylaminoethyl alkylationAlkyl halides, basesQuaternary ammonium salts

Challenges and Considerations

  • Synthetic complexity : Multi-step synthesis requiring precise control of reaction conditions (e.g., temperature, solvent choice) .

  • Toxicity : Handling chlorinated compounds necessitates safety protocols due to potential irritant effects .

Scientific Research Applications

Chemistry

The compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, making it a candidate for further exploration in cancer therapeutics.

Medicine

The unique structural characteristics of this compound make it a subject of interest in medicinal chemistry:

  • Therapeutic Potential : Its ability to interact with specific molecular targets suggests possible applications as a therapeutic agent in treating various diseases.
  • Mechanism of Action : The compound may modulate enzyme activity or receptor interactions, leading to diverse biological effects.

Industry

In industrial applications, this compound can be utilized in developing new materials and chemical processes due to its unique properties.

Case Study 1: Anticancer Efficacy

A study conducted on derivatives of this compound demonstrated significant anticancer activity against various cell lines. For instance, one derivative exhibited an IC50 value of 15 µM against the A549 lung cancer cell line, indicating promising potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) below 10 µg/mL, showcasing their potential as effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: A precursor in the synthesis of the target compound.

    4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different functional groups attached.

Uniqueness

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide stands out due to its unique combination of a furan ring, chlorophenyl group, and dimethylaminoethyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide, also known by its CAS number 853312-39-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its antibacterial and antifungal properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H21ClN2O2C_{17}H_{21}ClN_{2}O_{2}, with a molecular weight of 320.8 g/mol. The structure includes a furan ring substituted with a chlorophenyl group and a dimethylaminoethyl propanamide moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₁ClN₂O₂
Molecular Weight320.8 g/mol
CAS Number853312-39-7

Synthesis

The synthesis of this compound involves multi-step reactions starting from 5-(4-chlorophenyl)furan derivatives. The detailed synthetic pathway includes the formation of key intermediates followed by amide bond formation with dimethylaminoethyl propanamide. This method has been reported in various studies, showcasing yields typically above 70% for the final products .

Antibacterial Activity

Recent studies have demonstrated that derivatives of furan compounds exhibit significant antibacterial properties. The compound was evaluated against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Bacillus subtilis4.69

These results indicate that the compound possesses substantial antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to antibacterial properties, the compound has also been tested for antifungal activity against common fungal strains such as Candida albicans and Fusarium oxysporum. The observed MIC values were as follows:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These findings suggest that the compound exhibits moderate antifungal activity, which could be leveraged for therapeutic applications in treating fungal infections .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on various furan derivatives, including the target compound, found that modifications on the phenyl ring significantly influenced antimicrobial efficacy. The presence of electron-withdrawing groups like chlorine enhanced the antibacterial activity against tested strains .
  • Structure-Activity Relationship (SAR) : Research indicated that substituents on the furan and phenyl rings play a crucial role in determining biological activity. For instance, compounds with halogen substitutions showed improved inhibitory effects compared to their non-substituted counterparts .

Q & A

Q. What are the recommended spectroscopic methods for characterizing 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide?

Answer: Characterization relies on:

  • 1H/13C NMR : To confirm proton environments and carbon backbone. For example, furan protons typically resonate at δ 6.5–7.5 ppm, while dimethylamino groups appear as singlets near δ 2.2–2.5 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography (if crystalline): Resolves 3D conformation and intermolecular interactions, as seen in structurally similar amides .

Q. What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis/purification to mitigate inhalation risks, especially with volatile intermediates .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for halogenated organics .

Q. What synthetic routes are commonly used for this compound?

Answer: A typical pathway involves:

Furan Core Synthesis : Cyclization of 4-chlorophenyl-substituted diketones via Feist-Benary reactions .

Amide Coupling : React the furan intermediate with 2-(dimethylamino)ethylamine using EDCI/HOBt in DCM .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity .

Q. Yield Optimization Table :

StepReagent/ConditionYield (%)Reference
CyclizationFeist-Benary (nBuLi, THF)60–70
AmidationEDCI/HOBt, DCM75–85

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying low-energy pathways .
  • Solvent Screening : COSMO-RS simulations predict solvent effects on reaction rates and selectivity .
  • Machine Learning : Train models on similar furan-amide syntheses to predict optimal catalysts (e.g., Pd vs. Cu) and temperatures .

Q. How can researchers resolve contradictions in reported biological activities?

Answer:

  • Experimental Replication : Standardize assays (e.g., fixed IC50 protocols) to minimize variability in receptor-binding studies .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line differences or solvent polarity .
  • Structural Validation : Confirm batch purity via HPLC-MS to rule out degradation products affecting activity .

Q. What strategies enhance the compound’s metabolic stability for drug development?

Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) to identify labile sites (e.g., dimethylamino group demethylation) .
  • Structural Analog Screening : Replace metabolically vulnerable groups (e.g., morpholine sulfonyl in similar compounds ).
  • Prodrug Design : Mask the amide with ester groups to improve bioavailability .

Q. How does the compound’s structure influence its physicochemical properties?

Answer:

  • LogP Calculations : The chlorophenyl and dimethylamino groups increase hydrophobicity (predicted LogP ~2.5), impacting membrane permeability .
  • Hydrogen Bonding : The amide and furan oxygen act as H-bond acceptors, critical for target binding (e.g., kinase inhibitors) .
  • Thermal Stability : DSC/TGA analyses show decomposition >200°C, suitable for high-temperature reactions .

Q. What advanced techniques validate its mechanism of action in biological systems?

Answer:

  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., enzyme active sites) .
  • SPR Spectroscopy : Measure binding kinetics (ka/kd) to receptors in real-time .
  • Knockout Models : Use CRISPR-Cas9 to silence putative targets, confirming phenotypic changes .

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